5-Chloro-1-benzothiophene-3-carbonitrile
Overview
Description
5-Chloro-1-benzothiophene-3-carbonitrile is a chemical compound with the molecular formula C9H4ClNS . It is also known by other names such as 5-chlorobenzo b thiophene-3-carbonitrile, 5-chlorothionaphthene-3-carbonitrile, and 5-chloranyl-1-benzothiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-benzothiophene-3-carbonitrile is represented by the formula ClC1=CC=C2SC=C (C#N)C2=C1 . This indicates that the molecule consists of a benzothiophene ring with a chlorine atom and a carbonitrile group attached to it .Physical And Chemical Properties Analysis
5-Chloro-1-benzothiophene-3-carbonitrile has a molecular weight of 193.65 g/mol. More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Evaluation in Pentosidine Formation Inhibition
5-Chloro-1-benzothiophene-3-carbonitrile has been utilized in synthesizing new heterocycles like [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which are evaluated for their inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda, Itsuji, Hirota, & Sasaki, 2014).
Antimicrobial Activity
The compound has been involved in synthesizing derivatives like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which exhibit notable antimicrobial activities. These derivatives have been synthesized and tested for their biological efficacy (Naganagowda & Petsom, 2011).
Antiplatelet Aggregation Activity
In the context of cardiovascular research, derivatives of 5-Chloro-1-benzothiophene-3-carbonitrile have been synthesized and assessed for their potential as antiplatelet aggregation agents. These derivatives offer a new avenue for therapeutic agents in blood clot-related disorders (Okuda, Nikaido, Hirota, & Sasaki, 2013).
Electrochromic Properties
Research has also been conducted on derivatives of 5-Chloro-1-benzothiophene-3-carbonitrile for their electrochromic properties. These studies focus on synthesizing new monomers and copolymers and evaluating their potential in electronic display and other electrochromic applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Photochemical Applications
The compound has been explored for its utility in photochemical reactions, specifically in the synthesis of arylthiophene derivatives. These reactions leverage the unique properties of 5-Chloro-1-benzothiophene-3-carbonitrile in photochemical processes (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).
In Vitro Antibacterial Activity
Synthesis of Schiff bases containing thiophene-3-carbonitrile and their in vitro antibacterial activity have been explored. These compounds were tested against various bacteria, showing significant potential as antibacterial agents (Khan, Asiri, Khan, Khan, & Zayed, 2013).
Safety And Hazards
Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling 5-Chloro-1-benzothiophene-3-carbonitrile . It is also advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
5-chloro-1-benzothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWOPXJSURXXCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379823 | |
Record name | 5-chloro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-benzothiophene-3-carbonitrile | |
CAS RN |
16296-79-0 | |
Record name | 5-chloro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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